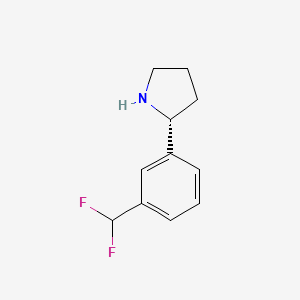
(R)-2-(3-(Difluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Difluoromethyl)phenyl)pyrrolidine typically involves the introduction of the difluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of difluoromethyl iodide and a radical initiator to introduce the difluoromethyl group onto the phenyl ring .
Industrial Production Methods
Industrial production of ®-2-(3-(Difluoromethyl)phenyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve high yields and selectivity in the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of ®-2-(3-(Difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating biological activity. The compound may act through pathways involving radical intermediates or by stabilizing transition states in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-(Trifluoromethyl)phenyl)pyrrolidine
- ®-2-(3-(Methyl)phenyl)pyrrolidine
Uniqueness
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its trifluoromethyl and methyl analogs. The difluoromethyl group offers a balance between lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(2R)-2-[3-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1,3-4,7,10-11,14H,2,5-6H2/t10-/m1/s1 |
InChI Key |
WTCCAZSLVPTVED-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















